molecular formula C23H16N2O4S B381750 7-[[5-(4-Methoxyphenyl)-4-thieno[2,3-d]pyrimidinyl]oxy]-4-methyl-1-benzopyran-2-one CAS No. 315683-79-5

7-[[5-(4-Methoxyphenyl)-4-thieno[2,3-d]pyrimidinyl]oxy]-4-methyl-1-benzopyran-2-one

Cat. No. B381750
CAS RN: 315683-79-5
M. Wt: 416.5g/mol
InChI Key: IXIXOJZELNGWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[[5-(4-methoxyphenyl)-4-thieno[2,3-d]pyrimidinyl]oxy]-4-methyl-1-benzopyran-2-one is a member of coumarins and a thienopyrimidine.

Scientific Research Applications

Anticancer Potential

  • Microwave-Assisted Synthesis for Cancer Treatment : This compound's derivatives, specifically thieno[3,2-d]pyrimidin-4-amines, exhibit significant anticancer properties. In a study, these derivatives showed inhibitory effects similar to MPC-6827, an anticancer agent, on human colorectal cancer cell lines HT-29 and Caco-2 (Loidreau et al., 2020).

Antimicrobial and Anti-Inflammatory Properties

  • Derivatives as Antimicrobial and Anti-Inflammatory Agents : Thieno[2,3-d]pyrimidine derivatives, similar in structure to 7-[[5-(4-Methoxyphenyl)-4-thieno[2,3-d]pyrimidinyl]oxy]-4-methyl-1-benzopyran-2-one, have been shown to possess notable antimicrobial and anti-inflammatory activities (Tolba et al., 2018).

Receptor Antagonism

  • Human A3 Adenosine Receptor Antagonists : A study refined pyrazolo[4,3-d]pyrimidine derivatives as antagonists for the human A3 adenosine receptor. Compounds with a structure involving 4-methoxyphenyl- or 2-thienyl groups showed high affinity and selectivity as antagonists (Squarcialupi et al., 2016).

Analgesic Potential

  • Analgesic Properties of Related Compounds : Analogues of 7-[[5-(4-Methoxyphenyl)-4-thieno[2,3-d]pyrimidinyl]oxy]-4-methyl-1-benzopyran-2-one, particularly those with a thiophene structure, have been synthesized and evaluated for their potential as analgesic agents (Khalifa et al., 2019).

Synthesis Methods

  • Efficient Synthesis Techniques : Innovative methods for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, related to the compound , have been developed to create potentially useful medicinal chemistry applications (Dai et al., 2011).

Antiviral and Antiallergic Activity

  • Antiviral and Antiallergic Activities : Certain derivatives of 7-[[5-(4-Methoxyphenyl)-4-thieno[2,3-d]pyrimidinyl]oxy]-4-methyl-1-benzopyran-2-one show potential as antiviral and antiallergic agents, indicating a broad spectrum of biological activity (Nohara et al., 1985).

properties

CAS RN

315683-79-5

Product Name

7-[[5-(4-Methoxyphenyl)-4-thieno[2,3-d]pyrimidinyl]oxy]-4-methyl-1-benzopyran-2-one

Molecular Formula

C23H16N2O4S

Molecular Weight

416.5g/mol

IUPAC Name

7-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-4-methylchromen-2-one

InChI

InChI=1S/C23H16N2O4S/c1-13-9-20(26)29-19-10-16(7-8-17(13)19)28-22-21-18(11-30-23(21)25-12-24-22)14-3-5-15(27-2)6-4-14/h3-12H,1-2H3

InChI Key

IXIXOJZELNGWEJ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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